3,4-Dimethoxybutan-1-amine hydrochloride
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Overview
Description
3,4-Dimethoxybutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1955554-95-6 . It has a molecular weight of 169.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H15NO2.ClH/c1-8-5-6 (9-2)3-4-7;/h6H,3-5,7H2,1-2H3;1H . The InChI key is OMJIDGPAUVLUGU-UHFFFAOYSA-N .Chemical Reactions Analysis
Amines, including this compound, are known to react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to form ammonium salts . Amines can also undergo the Hofmann elimination reaction to form alkenes .Scientific Research Applications
Stereoselective Metabolism Study
Weinkam et al. (1976) explored the stereoselective metabolism of a chiral psychotomimetic amine using mass spectrometric analysis. This research highlights the potential of 3,4-Dimethoxybutan-1-amine hydrochloride in studying drug metabolism and its stereoselective properties (Weinkam, Gal, Callery, & Castagnoli, 1976).
Amination Kinetics in Polymer Chemistry
Kawabe and Yanagita (1971) researched the kinetics of amination reactions in polymer chemistry, which could include compounds like this compound. Their work provides insights into how such amines react in complex chemical environments (Kawabe & Yanagita, 1971).
Antineoplastic Agent Synthesis
Pettit et al. (2003) synthesized and evaluated the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which is structurally related to this compound. This research demonstrates the compound's potential in cancer cell growth inhibition and its interaction with tubulin polymerization (Pettit et al., 2003).
Radioactive Labeling and Body Distribution
Braun et al. (1977) synthesized iodine-131 labeled drugs structurally similar to this compound for body distribution studies in rats. This research points to the compound's utility in understanding drug distribution within the body (Braun, Shulgin, Braun, & Sargent, 1977).
Orthometalation in Chemistry
Vicente et al. (1997) researched orthometalation of primary amines, a reaction type potentially involving this compound. This study contributes to the understanding of complex organic reactions in the presence of metal catalysts (Vicente et al., 1997).
Urokinase Receptor Targeting in Cancer Research
Wang et al. (2011) used a virtual screening approach targeting the urokinase receptor, leading to the development of compounds structurally related to this compound. Their research indicates the potential of such compounds in inhibiting cancer cell growth and metastasis (Wang et al., 2011).
Chemical Synthesis and Pharmacology
Kasuya et al. (1967) focused on the synthesis of derivatives of amines like this compound, aiming to explore their pharmacological action. This research showcases the broad applications of such compounds in drug development (Kasuya, Watanabe, Kanai, & Hamano, 1967).
Novel Anti-Tumor Agent Evaluation
Mukherjee et al. (2007) synthesized and evaluated a novel anti-tumor agent based on the structure of this compound. Their research suggests the compound's potential in tumor regression and as a starting point for new cancer treatments (Mukherjee, Dutta, & Sanyal, 2007).
Safety and Hazards
properties
IUPAC Name |
3,4-dimethoxybutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-8-5-6(9-2)3-4-7;/h6H,3-5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJIDGPAUVLUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCN)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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